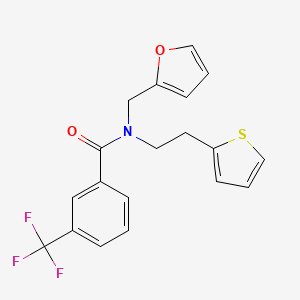![molecular formula C24H20FN3O5 B2694733 3-(4-fluorobenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021126-64-6](/img/structure/B2694733.png)
3-(4-fluorobenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes several functional groups and structural features, such as a fluorobenzyl group, a 2H-chromene-3-carbonyl group, and a triazaspiro[4.5]decane-2,4-dione group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For instance, the 2H-chromene portion of the molecule could potentially be synthesized using strategies developed for the synthesis of 2H-chromenes . Similarly, the triazaspiro[4.5]decane-2,4-dione portion might be synthesized using methods developed for the synthesis of similar spirocyclic compounds .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a spirocyclic structure (triazaspiro[4.5]decane), which is a type of cyclic compound where two rings share a single atom. It also includes a 2H-chromene structure, which is a type of oxygen-containing heterocycle .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structures
Research on oxaspirocyclic compounds, closely related to the chemical structure , reveals their synthesis and crystal structures through single crystal X-ray crystallography. These studies provide insight into the molecular architecture and potential interactions in solid-state forms, crucial for understanding the compound's reactivity and applications in material science or pharmaceuticals. For instance, Jinhe Jiang and Wulan Zeng (2016) synthesized two new oxaspirocyclic compounds, examining their crystal structures and molecular interactions (Jiang & Zeng, 2016).
Supramolecular Outcomes of Fluorination
The effects of fluorination on cyclohexane-5-spirohydantoin derivatives were quantitatively assessed, highlighting the impact on intermolecular interactions and supramolecular architectures. These findings are critical for drug design and development, providing insights into how modifications at the molecular level can influence the overall properties of a compound. The research by Kristina Gak Simić et al. (2021) is a notable example of such studies, emphasizing the cooperative effects of intermolecular interactions in fluorinated compounds (Simić et al., 2021).
Antimicrobial and Detoxification Applications
N-Halamine-coated cotton, using a precursor related to the compound , has been synthesized for antimicrobial and detoxification applications. This research demonstrates the potential use of such compounds in developing surfaces or materials with self-sanitizing properties, critical in healthcare and environmental cleaning technologies. The study conducted by X. Ren et al. (2009) explores the bonding of similar compounds onto cotton fabrics, indicating their effectiveness against bacterial strains and their application in oxidizing chemical agents to less toxic derivatives (Ren et al., 2009).
Enhanced Reactivity in Chemical Reactions
The compound's structural analogs have shown enhanced reactivity in chemical reactions, such as the Castagnoli-Cushman reaction with imines. This reactivity is pivotal for synthesizing heterocyclic compounds, which have widespread applications in pharmaceuticals, agrochemicals, and materials science. A. Rashevskii et al. (2020) discuss the reactivity of cyclic anhydrides in such reactions, underscoring the utility of spiro compounds in organic synthesis (Rashevskii et al., 2020).
Direcciones Futuras
Future research on this compound could involve exploring its synthesis, investigating its physical and chemical properties, and studying its potential applications. For example, it could be interesting to explore whether this compound has any biological activity, given its complex structure and the presence of multiple functional groups .
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methyl]-8-(2-oxochromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O5/c25-17-7-5-15(6-8-17)14-28-22(31)24(26-23(28)32)9-11-27(12-10-24)20(29)18-13-16-3-1-2-4-19(16)33-21(18)30/h1-8,13H,9-12,14H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYZFCFXASADEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


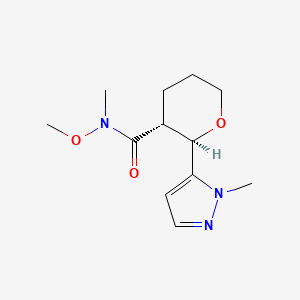
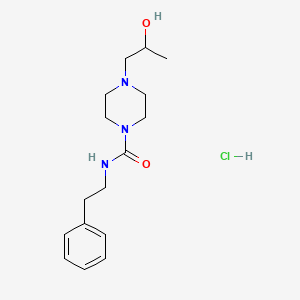
![2-cyclopentyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2694655.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2694658.png)
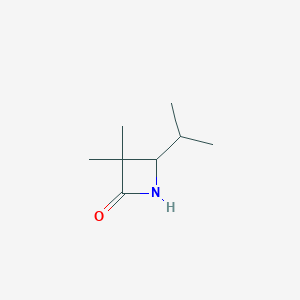
![1,3-Bis[(S)-1-(mesitylcarbonylaminomethyl)ethoxy]-2-iodobenzene](/img/structure/B2694662.png)

![2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine](/img/structure/B2694665.png)
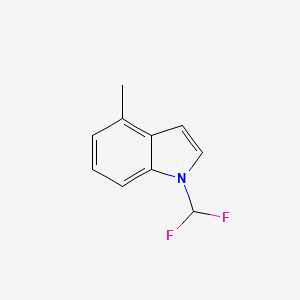
![4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2694667.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-methyl-2-[(2-methylbenzoyl)amino]butanoate](/img/structure/B2694669.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2694672.png)
